Cas no 1156508-87-0 (1,3-Bis(4-nitrophenyl)urea-d8)

1,3-Bis(4-nitrophenyl)urea-d8 is a deuterated analog of 1,3-bis(4-nitrophenyl)urea, where eight hydrogen atoms are replaced with deuterium. This isotopic labeling enhances the compound's utility in mass spectrometry and NMR studies, providing improved signal resolution and reduced interference in spectroscopic analyses. Its stable isotopic composition makes it particularly valuable as an internal standard for quantitative assays, ensuring high precision in pharmacokinetic and metabolic research. The compound retains the chemical properties of its non-deuterated counterpart while offering superior analytical performance in trace-level detection. It is commonly employed in pharmaceutical and environmental research for its reliability in isotope dilution techniques.
1,3-Bis(4-nitrophenyl)urea-d8 structure
1,3-Bis(4-nitrophenyl)urea-d8 structure
商品名:1,3-Bis(4-nitrophenyl)urea-d8
CAS番号:1156508-87-0
MF:C13H10N4O5
メガワット:310.291595935822
CID:894758
PubChem ID:329754900

1,3-Bis(4-nitrophenyl)urea-d8 化学的及び物理的性質

名前と識別子

    • 1,3-Bis(4-nitrophenyl)urea-d8
    • DNC-d8
    • 1,3-bis(2,3,5,6-tetradeuterio-4-nitrophenyl)urea
    • 4,4'-Dinitrocarbanilide-d8
    • BNPH-d8
    • 4,4'-Dinitrodiphenylurea-d8
    • N,N'-Di(p-nitrophenyl)urea-d8
    • N,N'-Bis(p-nitrophenyl)urea-d8
    • N,N'-Bis-(4-nitrophenyl)urea D8
    • N,N'-Bis[4-nitro(~2~H_4_)phenyl]urea
    • DNC-d8, VETRANAL(TM), analytical standard
    • 4,4 inverted exclamation marka-Dinitrocarbanilide-d8
    • N,N inverted exclamation marka-Bis(4-nitrophenyl)urea-d8
    • 1156508-87-0
    • 1,3-BIS(4-NITROPHENYL)-UREA-D8
    • 4,4?-Dinitrocarbanilide-d8
    • 1ST7114D8
    • J-003312
    • 4,4'-Dinitrocarbanilide-d8 (rings-d8)
    • HY-141744S
    • DTXSID30746782
    • 1,3-Bis(4-nitrophenyl)urea-d8; N,N'-Bis-(4-nitrophenyl)urea D8; Urea, N,N'-bis(4-nitrophenyl-2,3,5,6-d4)-; N,N'-Bis(4-nitrophenyl-2,3,5,6-d4)urea
    • F90810
    • CS-0202787
    • MDL: MFCD06656252
    • インチ: 1S/C13H10N4O5/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22/h1-8H,(H2,14,15,18)/i1D,2D,3D,4D,5D,6D,7D,8D
    • InChIKey: JEZZOKXIXNSKQD-PGRXLJNUSA-N
    • ほほえんだ: O=C(NC1C([2H])=C([2H])C(=C([2H])C=1[2H])[N+](=O)[O-])NC1C([2H])=C([2H])C(=C([2H])C=1[2H])[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 310.115333g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.1
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 310.115333g/mol
  • 単一同位体質量: 310.115333g/mol
  • 水素結合トポロジー分子極性表面積: 133Ų
  • 重原子数: 22
  • 複雑さ: 379
  • 同位体原子数: 8
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • ゆうかいてん: >300°C
  • PSA: 132.77000
  • LogP: 4.33940

1,3-Bis(4-nitrophenyl)urea-d8 セキュリティ情報

  • 記号: GHS05 GHS07
  • シグナルワード:Danger
  • 危害声明: H315-H318-H335
  • 警告文: P261-P280-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: 26
  • 危険物標識: Xi
  • ちょぞうじょうけん:2-8°C

1,3-Bis(4-nitrophenyl)urea-d8 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B508502-25mg
1,3-Bis(4-nitrophenyl)urea-d8
1156508-87-0
25mg
$ 1579.00 2023-09-08
TRC
B508502-2.5mg
1,3-Bis(4-nitrophenyl)urea-d8
1156508-87-0
2.5mg
$ 193.00 2023-09-08
AN HUI ZE SHENG Technology Co., Ltd.
R10973-1ml
1,3-bis(4-nitrophenyl-2,3,5,6-d4)urea
1156508-87-0
1ml
¥2305.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
CS-T-49319-2.5ea
1,3-bis(4-nitrophenyl-2,3,5,6-d4)urea
1156508-87-0
2.5ea
¥1320.00 2023-09-15
A2B Chem LLC
AE14119-1mg
1,3-BIS(4-NITROPHENYL)-UREA-D8
1156508-87-0
1mg
$160.00 2024-04-20
A2B Chem LLC
AE14119-5mg
1,3-BIS(4-NITROPHENYL)-UREA-D8
1156508-87-0
5mg
$410.00 2024-04-20
A2B Chem LLC
AE14119-25mg
1,3-BIS(4-NITROPHENYL)-UREA-D8
1156508-87-0 95% by HPLC; 98% atom D
25mg
$599.00 2024-01-04
A2B Chem LLC
AE14119-50mg
1,3-BIS(4-NITROPHENYL)-UREA-D8
1156508-87-0 95
50mg
$616.00 2024-01-04
MedChemExpress
HY-141744S-5mg
4,4'-Dinitrocarbanilide-d
1156508-87-0 98.36%
5mg
¥3750 2024-05-25
MedChemExpress
HY-141744S-1mg
4,4'-Dinitrocarbanilide-d
1156508-87-0 98.36%
1mg
¥1250 2024-05-25

1,3-Bis(4-nitrophenyl)urea-d8に関する追加情報

1,3-Bis(4-Nitrophenyl)Urea-d8: A Comprehensive Overview

CAS No. 1156508-87-0, commonly referred to as 1,3-Bis(4-nitrophenyl)urea-d8, is a highly specialized compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of urea, with two 4-nitrophenyl groups attached to the central urea moiety. The "d8" designation indicates the presence of eight deuterium atoms, which are isotopes of hydrogen with an additional neutron. This deuterium substitution is often utilized in nuclear magnetic resonance (NMR) spectroscopy to enhance the resolution and clarity of spectra by reducing scalar coupling between protons and deuterium.

The molecular formula of 1,3-Bis(4-nitrophenyl)urea-d8 is C12H8N2O2D8, and its molecular weight is approximately 296.3 g/mol. The compound exists as a crystalline solid under standard conditions and exhibits a melting point in the range of 220-225°C. Its structure consists of two nitrophenyl groups attached to a central urea core, which imparts unique electronic properties due to the electron-withdrawing nitro groups. These properties make it an attractive candidate for various applications in chemical research and industry.

Recent studies have highlighted the potential of 1,3-Bis(4-nitrophenyl)urea-d8 in the development of advanced materials, particularly in the field of optoelectronics. Researchers have explored its use as a building block for constructing two-dimensional covalent organic frameworks (COFs), which exhibit exceptional stability and tunable electronic properties. The incorporation of deuterium atoms has been shown to enhance the thermal stability of these materials, making them suitable for high-temperature applications.

In addition to its role in materials science, 1,3-Bis(4-nitrophenyl)urea-d8 has also found applications in medicinal chemistry. Its structure serves as a template for designing bioactive molecules with potential anticancer properties. Recent findings from pharmacological studies suggest that derivatives of this compound may inhibit specific enzymes involved in cancer cell proliferation, offering a promising avenue for drug discovery.

The synthesis of 1,3-Bis(4-nitrophenyl)urea-d8 typically involves a multi-step process that begins with the preparation of 4-nitrophenyl isocyanate derivatives. These intermediates are then subjected to nucleophilic substitution reactions with deuterated urea precursors to form the final product. The use of deuterated reagents ensures that the resulting compound retains its isotopic integrity, which is critical for its intended applications in spectroscopy and material science.

The physical and chemical properties of CAS No. 1156508-87-0 have been extensively characterized using modern analytical techniques such as high-resolution mass spectrometry (HRMS), X-ray crystallography, and NMR spectroscopy. These studies have provided valuable insights into its molecular geometry, electronic structure, and reactivity under various conditions.

In conclusion, 1,3-Bis(4-nitrophenyl)urea-d8 represents a versatile compound with diverse applications across multiple disciplines. Its unique combination of electronic properties and isotopic substitution makes it an invaluable tool for researchers in chemistry, materials science, and pharmacology. As ongoing research continues to uncover new potential uses for this compound, it is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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